4-Chloro-2-methyl-1H-indole-3-carboxylic acid
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Overview
Description
4-Chloro-2-methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1H-indole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 2-methylindole.
Formation of Indole Ring: The indole ring is formed through a series of reactions, including cyclization and condensation reactions.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysis: The use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Nucleophiles such as amines and thiols are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-Chloro-2-methyl-1H-indole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1H-indole-3-carboxylic acid
- 2-Methyl-1H-indole-3-carboxylic acid
- 4-Chloro-2-methyl-1H-indole
Uniqueness
4-Chloro-2-methyl-1H-indole-3-carboxylic acid is unique due to the presence of both the chloro and methyl groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
4-chloro-2-methyl-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO2/c1-5-8(10(13)14)9-6(11)3-2-4-7(9)12-5/h2-4,12H,1H3,(H,13,14) |
InChI Key |
UGPORBOZKXMMTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
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